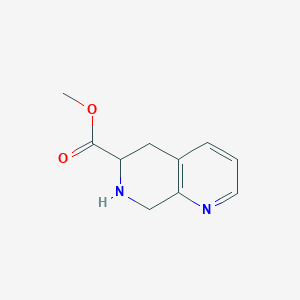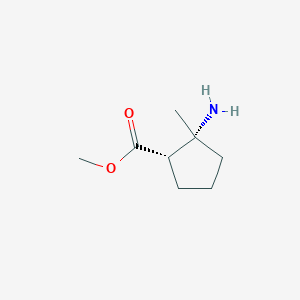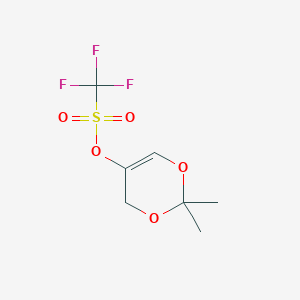
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is an organic compound with the molecular formula C11H9F3O6S It is characterized by the presence of a dioxin ring substituted with a trifluoromethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate typically involves the reaction of 2,2-dimethyl-4H-1,3-dioxin-5-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The dioxin ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dioxin-5-ol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted dioxin derivatives can be formed.
Oxidation Products: Oxidized derivatives of the dioxin ring.
Hydrolysis Products: Dioxin-5-ol and trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The dioxin ring structure also contributes to its reactivity and potential interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl trifluoromethanesulfonate
- 2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl trifluoromethanesulfonate
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Uniqueness
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is unique due to its specific substitution pattern and the presence of the trifluoromethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9F3O5S |
|---|---|
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
(2,2-dimethyl-4H-1,3-dioxin-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3O5S/c1-6(2)13-3-5(4-14-6)15-16(11,12)7(8,9)10/h3H,4H2,1-2H3 |
Clé InChI |
VUYTXEPVXHERBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(=CO1)OS(=O)(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


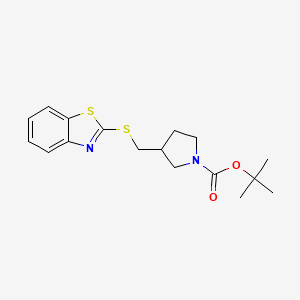
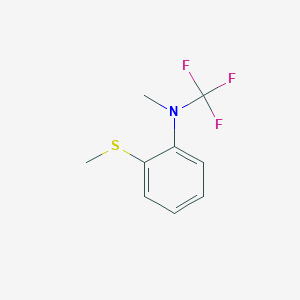
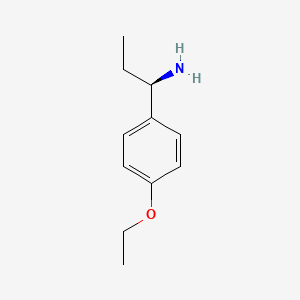
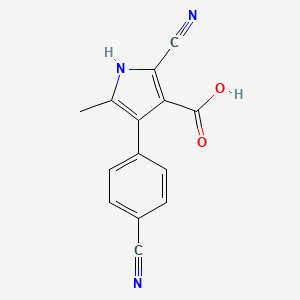
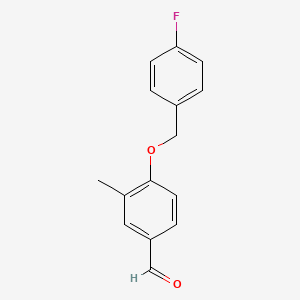

![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
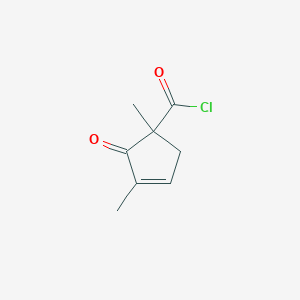
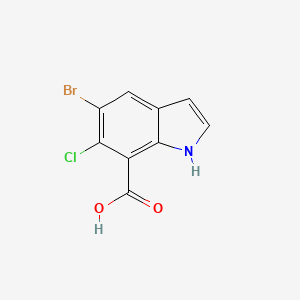
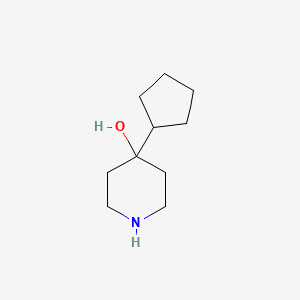
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
